
lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is a chemical compound with the molecular formula C8H8LiNPS It is an organolithium compound that contains a benzazaphosphole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide typically involves the reaction of 1-methyl-2H-1,3-benzazaphosphole with an organolithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or pentane to facilitate the formation of the organolithium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as column chromatography, is common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted benzazaphosphole compounds .
Applications De Recherche Scientifique
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the lithium atom, which enhances the reactivity of the compound. The benzazaphosphole ring system also contributes to its unique reactivity and interaction with different molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;1-methyl-2H-1,3-benzazaphosphole: Similar structure but lacks the ide group.
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-oxide: Contains an oxide group instead of the ide group.
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-thiol: Contains a thiol group instead of the ide group.
Uniqueness
Lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide is unique due to its specific structural features and reactivity. The presence of the ide group and the lithium atom enhances its nucleophilic properties, making it a valuable reagent in organic synthesis. Its unique reactivity also allows for the formation of a wide range of derivatives, which can be used in various scientific and industrial applications .
Propriétés
Numéro CAS |
84759-29-5 |
|---|---|
Formule moléculaire |
C8H7LiNP |
Poids moléculaire |
155.1 g/mol |
Nom IUPAC |
lithium;1-methyl-2H-1,3-benzazaphosphol-2-ide |
InChI |
InChI=1S/C8H7NP.Li/c1-9-6-10-8-5-3-2-4-7(8)9;/h2-5H,1H3;/q-1;+1 |
Clé InChI |
GYODYOMPELPQIW-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CN1[C-]=PC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
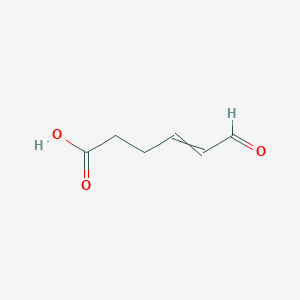



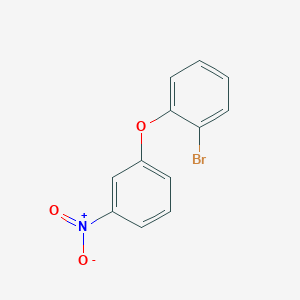
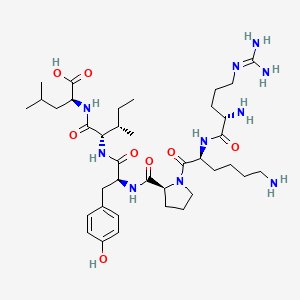
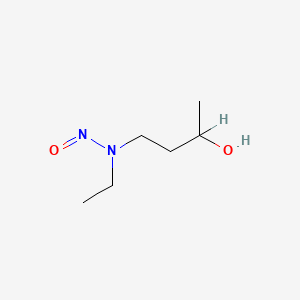
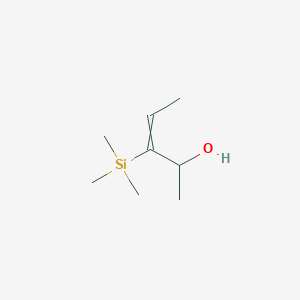


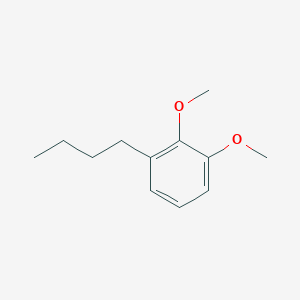

![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
